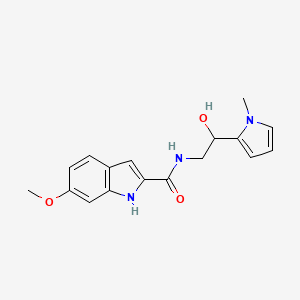

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-derived carboxamide featuring a 6-methoxy substitution on the indole core and a hydroxyethyl-pyrrole side chain. The 6-methoxy group and pyrrolidine-based side chain may influence solubility, metabolic stability, and target binding compared to related analogs.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-20-7-3-4-15(20)16(21)10-18-17(22)14-8-11-5-6-12(23-2)9-13(11)19-14/h3-9,16,19,21H,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRORNFTYZCOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: This step involves the methylation of the indole ring using methyl iodide in the presence of a base like potassium carbonate.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Coupling of the Indole and Pyrrole Rings: This step involves the formation of a carbon-carbon bond between the two rings, typically using a palladium-catalyzed cross-coupling reaction.

Introduction of the Hydroxyethyl Group: This can be achieved through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl group.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Activity Data: No direct pharmacological data for the target compound were found in the evidence. Inferred mechanisms rely on structural parallels to indole carboxamides with confirmed activities (e.g., lipid-lowering, kinase modulation) .

- Analytical Characterization : LC-MS and crystallographic data (e.g., SHELX-refined structures ) are critical for validating synthetic outcomes but are absent for the target compound.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide, often referred to as a novel indole derivative, has garnered attention in recent years for its potential biological activities. This compound's structure suggests a promising pharmacological profile, particularly in the areas of antiviral and anticancer activities. This article synthesizes findings from various studies, presenting a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features:

- Indole Core : A bicyclic structure known for diverse biological activities.

- Pyrrole Substituent : Contributes to its interaction with biological targets.

- Hydroxyl and Methoxy Groups : Potentially enhance solubility and bioactivity.

The molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol.

1. Antiviral Activity

Recent studies have indicated that indole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses:

| Virus Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Hepatitis C Virus (HCV) | 0.26 | Inhibition of viral replication |

| Influenza Virus | 0.20 | Neuraminidase inhibition |

| Respiratory Syncytial Virus (RSV) | 0.30 | Inhibition of viral entry |

These findings suggest that the compound may inhibit viral replication through mechanisms such as suppression of key enzymes involved in the viral life cycle .

2. Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells:

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.5 | Induction of cell cycle arrest at G2/M phase |

| Lung Cancer | A549 | 12.3 | Inhibition of EGFR signaling pathway |

The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against HCV. The study reported an IC50 value of 0.26 μM, indicating potent antiviral activity. The compound inhibited viral replication by disrupting the host cell's ability to support viral propagation.

Case Study 2: Anticancer Potential

A study focusing on the compound's effects on MCF-7 breast cancer cells revealed that treatment led to significant cell death at concentrations as low as 15.5 μM. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between indole-2-carboxylate derivatives and functionalized amines. For example, ethyl-1H-indole-2-carboxylate (a common intermediate) reacts with substituted amines under basic conditions (e.g., sodium ethoxide in DMF) at elevated temperatures (100–150°C). Purification typically involves column chromatography (SiO₂, using gradients of DCM/EtOAc) and recrystallization from solvent mixtures like DMF/acetic acid . Key steps include acid-catalyzed esterification (e.g., SOCl₂ in EtOH) and isolation of intermediates via filtration and washing .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Reactions should be conducted in a fume hood to avoid inhalation risks. Storage requires airtight containers in cool, dry conditions to prevent degradation. Disposal must comply with local regulations, often involving incineration or treatment by certified waste management services. First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention for ingestion/inhalation .

Advanced Research Questions

Q. How can low yields in the coupling reaction of ethyl indole-2-carboxylate with amines be addressed?

- Methodological Answer : Optimize reaction conditions by:

- Adjusting stoichiometry (e.g., excess amine to drive the reaction).

- Testing alternative catalysts (e.g., Pd-based catalysts for cross-coupling) or solvents (e.g., THF for better solubility).

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

Monitoring reaction progress via TLC or LC-MS helps identify incomplete conversions. Post-reaction workup modifications, such as selective extraction (e.g., HCl washing to remove unreacted amine), can enhance purity .

Q. What strategies resolve discrepancies in X-ray crystallographic data for indole carboxamide derivatives?

- Methodological Answer : Use SHELXL for refinement, focusing on resolving twinning or disorder in the crystal lattice. Validate hydrogen bonding and torsional angles with tools like PLATON. Cross-check data against spectroscopic results (e.g., NMR for conformation analysis). For ambiguous electron density regions, consider alternative space groups or solvent masking .

Q. How can researchers design in vitro/in vivo models to evaluate this compound’s inhibitory activity against epigenetic targets like EZH2?

- Methodological Answer :

- In vitro : Perform biochemical assays (e.g., fluorescence polarization) to measure IC₅₀ values against recombinant EZH2. Use histone H3K27me3-specific antibodies in ELISA/Western blot to confirm target engagement .

- In vivo : Utilize xenograft models (e.g., Karpas-422 lymphoma cells in mice) to assess tumor growth inhibition. Monitor pharmacokinetics (plasma half-life, bioavailability) and pharmacodynamics (H3K27me3 reduction in tumor tissue) .

Q. What analytical techniques are critical for characterizing degradation products during long-term storage?

- Methodological Answer : Employ LC-HRMS to identify degradation impurities. Compare retention times and fragmentation patterns with synthetic standards. Accelerated stability studies (40°C/75% RH) under ICH guidelines can predict degradation pathways. Solid-state NMR or XRD may detect polymorphic changes affecting stability .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

- Methodological Answer :

- Re-run NMR under standardized conditions (solvent, temperature, concentration).

- Use 2D NMR (COSY, HSQC) to confirm spin systems and assign ambiguous peaks.

- Cross-validate with independent techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation).

- Consider diastereomer formation or solvent-dependent conformational changes as sources of variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.